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Compound of Interest

Compound Name: 4-(3-Fluorophenoxy)aniline

Cat. No.: B1339340

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physicochemical properties of
the aromatic amine 4-(3-Fluorophenoxy)aniline. As a molecule of interest in medicinal
chemistry and materials science, understanding its fundamental characteristics is crucial for
predicting its behavior in various systems, including biological assays and formulation studies.
This document summarizes key identifiers, computed properties, and standard experimental
protocols for the determination of its core physicochemical parameters. While experimental
data for certain properties of this specific molecule are not readily available in public literature,
this guide furnishes the methodologies for their empirical determination.

Introduction

4-(3-Fluorophenoxy)aniline is a diaryl ether derivative containing a fluorine substituent, a
common modification in medicinal chemistry to enhance metabolic stability and binding affinity.
The phenoxy-aniline scaffold is present in a variety of biologically active compounds. A
thorough characterization of its physicochemical properties, such as lipophilicity, acidity, and
solubility, is a prerequisite for any drug discovery or material science endeavor. This document
serves as a centralized resource for this critical information.

Molecular Structure and Identifiers
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The structural representation and key identifiers for 4-(3-Fluorophenoxy)aniline are presented

below.

CAS Number: 307308-62-9[1]

Molecular Formula: C12H10FNOJ[1]

Physicochemical Data

IUPAC Name: 4-(3-fluorophenoxy)aniline[1]

SMILES: C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N[1]

InChlKey: OHACTALIXWVZFF-UHFFFAOYSA-N[1]

The following table summarizes the available quantitative physicochemical data for 4-(3-

Fluorophenoxy)aniline. It is important to note that while some properties have been

computationally predicted, experimental values for several key parameters are not widely

reported in the scientific literature.

Property Value Data Type Source
Molecular Weight 203.21 g/mol Computed PubChem[1]
Monoisotopic Mass 203.074642105 Da Computed PubChem[1]
XlogP 3.0 Predicted PubChemLite[2]
Melting Point Not available Experimental

Boiling Point Not available Experimental

pKa (basic) Not available Experimental

Aqueous Solubility Not available Experimental

Experimental Protocols for Physicochemical

Characterization
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To empirically determine the physicochemical properties of 4-(3-Fluorophenoxy)aniline,
standard laboratory procedures can be employed. Below are detailed methodologies for key
experiments.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.
o Methodology: Capillary Melting Point Determination

o Asmall, dry sample of 4-(3-Fluorophenoxy)aniline is finely powdered and packed into a
capillary tube to a height of 2-3 mm.

o The capillary tube is placed in a melting point apparatus.

o The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting
point.

o The temperature at which the first drop of liquid appears and the temperature at which the
entire sample becomes liquid are recorded as the melting point range. A narrow melting
range is indicative of a pure compound.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity,
which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

o Methodology: HPLC-based logP Determination

o Areversed-phase high-performance liquid chromatography (RP-HPLC) system is
equilibrated with a mobile phase consisting of a buffered aqueous solution and an organic
modifier (e.g., acetonitrile or methanol).

o A set of standard compounds with known logP values are injected to create a calibration
curve by plotting the logarithm of their retention factors (k) against their known logP
values.
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o A solution of 4-(3-Fluorophenoxy)aniline is injected under the same chromatographic

conditions.

o The retention time of the compound is used to calculate its retention factor, and its logP is
subsequently determined from the calibration curve.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a
compound's ionization state at different pH values. For an aniline derivative, the pKa of its

conjugate acid is typically determined.
o Methodology: Potentiometric Titration

o A precise amount of 4-(3-Fluorophenoxy)aniline is dissolved in a suitable solvent mixture

(e.g., water/methanol).

o The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode

and a magnetic stirrer.

o A standardized solution of a strong acid (e.g., HCI) is incrementally added to the solution

using a burette.
o The pH of the solution is recorded after each addition of the titrant.

o The equivalence point of the titration is determined from the resulting titration curve (pH
vs. volume of titrant). The pKa is the pH at which half of the compound is protonated.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and

formulation.
» Methodology: Shake-Flask Method

o An excess amount of solid 4-(3-Fluorophenoxy)aniline is added to a known volume of an
agueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.
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o The resulting suspension is agitated (e.g., using a shaker) for a sufficient period (typically
24-48 hours) to ensure equilibrium is reached.

o The suspension is then filtered or centrifuged to separate the undissolved solid.

o The concentration of 4-(3-Fluorophenoxy)aniline in the clear aqueous phase is
guantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
This concentration represents the equilibrium solubility.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of
a novel chemical entity like 4-(3-Fluorophenoxy)aniline.
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Physicochemical characterization workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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